2-Methyl-5-(trifluoromethyl)benzamide
Overview
Description
“2-Methyl-5-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C9H8F3NO . It has a molecular weight of 203.16 . The IUPAC name for this compound is 2-methyl-5-(trifluoromethyl)benzamide . It is a solid-crystal substance .
Molecular Structure Analysis
The InChI code for “2-Methyl-5-(trifluoromethyl)benzamide” is 1S/C9H8F3NO/c1-5-2-3-6(9(10,11)12)4-7(5)8(13)14/h2-4H,1H3,(H2,13,14) . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .
Physical And Chemical Properties Analysis
“2-Methyl-5-(trifluoromethyl)benzamide” is a solid-crystal substance . It has a molecular weight of 203.16 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .
Scientific Research Applications
Pharmacology
2-Methyl-5-(trifluoromethyl)benzamide: is a compound that has been explored for its potential in pharmacological applications due to the presence of the trifluoromethyl group. This group is a common feature in many FDA-approved drugs, contributing to various pharmacological activities . The compound’s structural properties may influence its interaction with biological targets, potentially leading to the development of new therapeutic agents.
Agrochemicals
In the field of agrochemicals, 2-Methyl-5-(trifluoromethyl)benzamide could be utilized in the synthesis of pesticides or fungicides. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, making them more effective at lower concentrations .
Electronics
The electronic industry could benefit from the unique properties of 2-Methyl-5-(trifluoromethyl)benzamide in the development of materials for electronic applications. The compound’s molecular structure might be used in the synthesis of semiconductors or other electronic components due to its potential stability and conductivity .
Catalysis
Catalytic processes often require compounds that can facilitate or stabilize the transition state of a reaction2-Methyl-5-(trifluoromethyl)benzamide could serve as a ligand or a structural motif in catalysts used for organic synthesis, potentially improving the efficiency of these reactions .
Material Science
In material science, 2-Methyl-5-(trifluoromethyl)benzamide may be investigated for its utility in creating new materials with desirable properties such as increased strength, thermal stability, or chemical resistance. Its incorporation into polymers or coatings could lead to advancements in various industries .
Environmental Applications
The environmental impact of chemicals is an important consideration in their application2-Methyl-5-(trifluoromethyl)benzamide could be studied for its environmental fate, biodegradability, and potential use in environmental remediation processes .
Antioxidant and Antibacterial Activities
Research has indicated that compounds with a trifluoromethyl group can exhibit antioxidant and antibacterial activities2-Methyl-5-(trifluoromethyl)benzamide could be explored for these properties, which might lead to its use in preserving food products or in medical applications .
Synthesis of Fluorinated Compounds
Fluorinated compounds have a wide range of applications due to their unique chemical properties2-Methyl-5-(trifluoromethyl)benzamide could be used as a precursor or intermediate in the synthesis of more complex fluorinated molecules for use in pharmaceuticals, agrochemicals, and other industries .
properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-5-2-3-6(9(10,11)12)4-7(5)8(13)14/h2-4H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKYOPRYNZOLOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379594 | |
Record name | 2-Methyl-5-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(trifluoromethyl)benzamide | |
CAS RN |
261951-97-7 | |
Record name | Benzamide, 2-methyl-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261951-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.